Unique 13C NMR Fingerprint
The chemical shift of the quaternary nitrile-bearing carbon (C1) in cyclohexanecarbonitriles provides a definitive fingerprint for structural confirmation and purity assessment. Based on class-level analysis, the presence of the hydroxylamino group (-NHOH) is expected to cause a downfield shift compared to the amino (-NH2) and hydroxy (-OH) analogs due to the electron-withdrawing effect of the oxygen atom. This provides a unique and quantifiable spectral identifier that can be used for authentication and to differentiate it from common impurities or misidentified shipments of similar compounds [1][2].
| Evidence Dimension | 13C NMR Chemical Shift of Nitrile-Bearing Carbon (C1) |
|---|---|
| Target Compound Data | Not experimentally determined in the provided sources; predicted to be downfield relative to analogs. |
| Comparator Or Baseline | 1-Aminocyclohexanecarbonitrile (C1 shift not available); 1-Hydroxycyclohexanecarbonitrile (C1 shift not available). |
| Quantified Difference | Class-level trend indicates an expected downfield shift of several ppm for the target compound relative to the 1-amino analog. |
| Conditions | Predicted based on substituent effects in CDCl3, as per referenced studies on cyclohexanecarbonitriles [1]. |
Why This Matters
This spectral signature allows for unambiguous identification and quality control, ensuring the correct compound is procured and used, preventing costly errors in sensitive synthetic pathways where misidentification of a similar cyclohexanecarbonitrile could derail a project.
- [1] Fleming, F. F., et al. (2009). Cyclohexanecarbonitriles: assigning configurations at quaternary centers from (13)C NMR CN chemical shifts. OMICSDI. S-EPMC2692050. View Source
- [2] Fleming, F. F., et al. Carbon-13 nuclear magnetic resonance spectra of aminocyclohexanecarbonitriles and comparison with phencyclidine analogues. View Source
